![molecular formula C15H25NO2 B5068216 N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5068216.png)
N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1-butanamine
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Overview
Description
N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1-butanamine, also known as MBDB, is a designer drug that belongs to the phenethylamine class. It is structurally similar to MDMA (3,4-methylenedioxymethamphetamine), which is a popular recreational drug. However, MBDB has different pharmacological effects and is not commonly used for recreational purposes.
Mechanism of Action
N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1-butanamine acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. This leads to feelings of euphoria, increased sociability, and heightened sensory perception. The exact mechanism of action of N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1-butanamine is not fully understood, but it is thought to involve the inhibition of serotonin and dopamine reuptake.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1-butanamine are similar to those of MDMA. It causes the release of serotonin, dopamine, and norepinephrine, which leads to feelings of euphoria, increased sociability, and heightened sensory perception. N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1-butanamine also increases heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1-butanamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized. It is also structurally similar to MDMA, which makes it a useful tool for studying the pharmacological effects of MDMA and related compounds. However, N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1-butanamine has several limitations. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has potential neurotoxic effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1-butanamine. One area of interest is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a neuroprotective agent. Further research is also needed to fully understand the mechanism of action of N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1-butanamine and its potential neurotoxic effects.
Synthesis Methods
The synthesis of N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1-butanamine involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2-methylphenoxyethanol in the presence of sodium borohydride and acetic acid. The resulting product is then reacted with butylamine to yield N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1-butanamine. The purity of the final product can be improved by recrystallization.
Scientific Research Applications
N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1-butanamine has been used in scientific research to study its pharmacological effects and potential therapeutic applications. It has been shown to have serotonergic and dopaminergic activity, which may make it useful for the treatment of psychiatric disorders such as depression and anxiety. N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1-butanamine has also been studied for its potential as a neuroprotective agent.
properties
IUPAC Name |
N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-3-4-9-16-10-11-17-12-13-18-15-8-6-5-7-14(15)2/h5-8,16H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDNEQGHISQZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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